Oral Bioavailability in Humans vs. DSCG: Administration Route Defines Experimental Utility
Proxicromil is orally active in humans, a property not shared by the reference chromone disodium cromoglycate (DSCG), which is restricted to inhalation administration due to negligible gastrointestinal absorption. In a clinical study, patients with perennial extrinsic asthma who were currently requiring treatment with inhaled sodium cromoglycate (Intal/Lomudal) were switched to oral Proxicromil at a dosage of 18 mg twice daily for 3 weeks followed by 18 mg four times daily for an additional 3 weeks. Patients improved during the 6-week treatment period, with the majority detecting improvement by the end of the first week [1].
| Evidence Dimension | Oral bioavailability and clinical efficacy |
|---|---|
| Target Compound Data | Orally active; 18 mg BID to QID produced detectable clinical improvement within 1 week |
| Comparator Or Baseline | Disodium cromoglycate (DSCG): requires inhalation; negligible oral absorption |
| Quantified Difference | Route of administration: oral (Proxicromil) vs. inhalation only (DSCG); clinical improvement detectable within 1 week of oral dosing |
| Conditions | Single-blind controlled study in perennial extrinsic asthma patients (n=not specified in abstract) |
Why This Matters
This establishes Proxicromil as the appropriate selection for research protocols requiring oral administration of a chromone-class mast cell stabilizer, a route for which DSCG is unsuitable.
- [1] Dahl R. Clinical study of a new orally active chromone in asthma—proxicromil (FPL 57787). Clin Allergy. 1980;10(6):715-720. View Source
